molecular formula C25H21N3O2S2 B2553204 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 862825-33-0

2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2553204
CAS No.: 862825-33-0
M. Wt: 459.58
InChI Key: IGMKBFHOWBQUQB-UHFFFAOYSA-N
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Description

2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique thienopyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(phenyl)acetamide
  • 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-naphthyl)acetamide

Uniqueness

The uniqueness of 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide lies in its specific structural features, such as the naphthalen-1-yl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and a naphthalenyl acetamide moiety. Its molecular weight is approximately 409.52 g/mol. The unique structural characteristics contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it shows significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The thienopyrimidine structure is known to enhance antimicrobial efficacy due to its ability to disrupt bacterial cell functions .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting pathways involved in tumor growth. It has shown selective inhibition of enzymes critical for purine biosynthesis, such as GARFTase and AICARFTase .
  • Enzyme Inhibition : In vitro assays have demonstrated that the compound can inhibit key enzymes associated with cancer metabolism. For instance, it has been reported to have a Ki value of 2.97 μM for GARFTase and 9.48 μM for AICARFTase .

The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:

  • Enzyme Binding : The compound likely binds to specific active sites on target enzymes, preventing substrate access and inhibiting enzymatic activity.
  • Cell Cycle Disruption : By interfering with purine biosynthesis pathways, the compound may induce cell cycle arrest in cancer cells.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of 2-({6-methyl-4-oxo...}):

Compound NameStructural FeaturesBiological Activity
5-bromo-thieno[3,2-d]pyrimidineBromine substitution on thieno ringAntimicrobial
6-methylthieno[3,2-d]pyrimidineMethyl group at position 6Anticancer
N-(4-fluorophenyl)acetamideFluorine substitution on phenyl ringAnti-inflammatory
2-({6-methyl-4-oxo...})Sulfanyl and naphthalenyl groupsAntimicrobial/Anticancer

This table illustrates that while many compounds exhibit overlapping activities, the specific thienopyrimidine structure of the target compound provides distinct advantages in terms of potency and selectivity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study evaluating various thienopyrimidine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, the target compound showed significant antibacterial activity with low MIC values compared to standard antibiotics .
  • Anticancer Studies : A recent investigation focused on the anticancer potential of thienopyrimidine derivatives revealed that the target compound effectively inhibited tumor cell proliferation in vitro, suggesting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S2/c1-16-14-21-23(32-16)24(30)28(18-10-3-2-4-11-18)25(27-21)31-15-22(29)26-20-13-7-9-17-8-5-6-12-19(17)20/h2-13,16H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKBFHOWBQUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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